

Full Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-Dichloro-6-nitroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral characterization of **4,7-dichloro-6-nitroquinazoline**, a key intermediate in the synthesis of various therapeutic agents, including the tyrosine kinase inhibitor afatinib.[1] Due to its high reactivity and instability, detailed characterization of this compound has been limited.[1][2] This document presents a full spectral analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers working with this and related quinazoline derivatives.

Comparative Spectral Data

The following tables summarize the key spectral data for **4,7-dichloro-6-nitroquinazoline** and its immediate precursor, 7-chloro-6-nitroquinazolin-4(3H)-one, providing a clear comparison of their spectroscopic properties.

Table 1: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
4,7-Dichloro-6-nitroquinazoline	CDCl ₃	9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[1]
7-Chloro-6-nitroquinazolin-4(3H)-one	DMSO-d ₆	12.73 (br. s, 1H, OH), 8.64 (s, 1H, H-5), 8.27 (s, 1H, H-2), 7.97 (s, 1H, H-8)[1]
4-Chloro-6-nitroquinazoline	-	No experimental data found in the search results.

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm)
4,7-Dichloro-6-nitroquinazoline	CDCl ₃	163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[1]
7-Chloro-6-nitroquinazolin-4(3H)-one	DMSO-d ₆	159.3 (C-4), 151.5 (C-8a), 149.6 (C-2), 144.7 (C-6), 130.4 (C-7), 129.9 (C-5), 124.2 (C-8), 121.7 (C-4a)[1]
4-Chloro-6-nitroquinazoline	-	No experimental data found in the search results.

Table 3: FT-IR Spectral Data

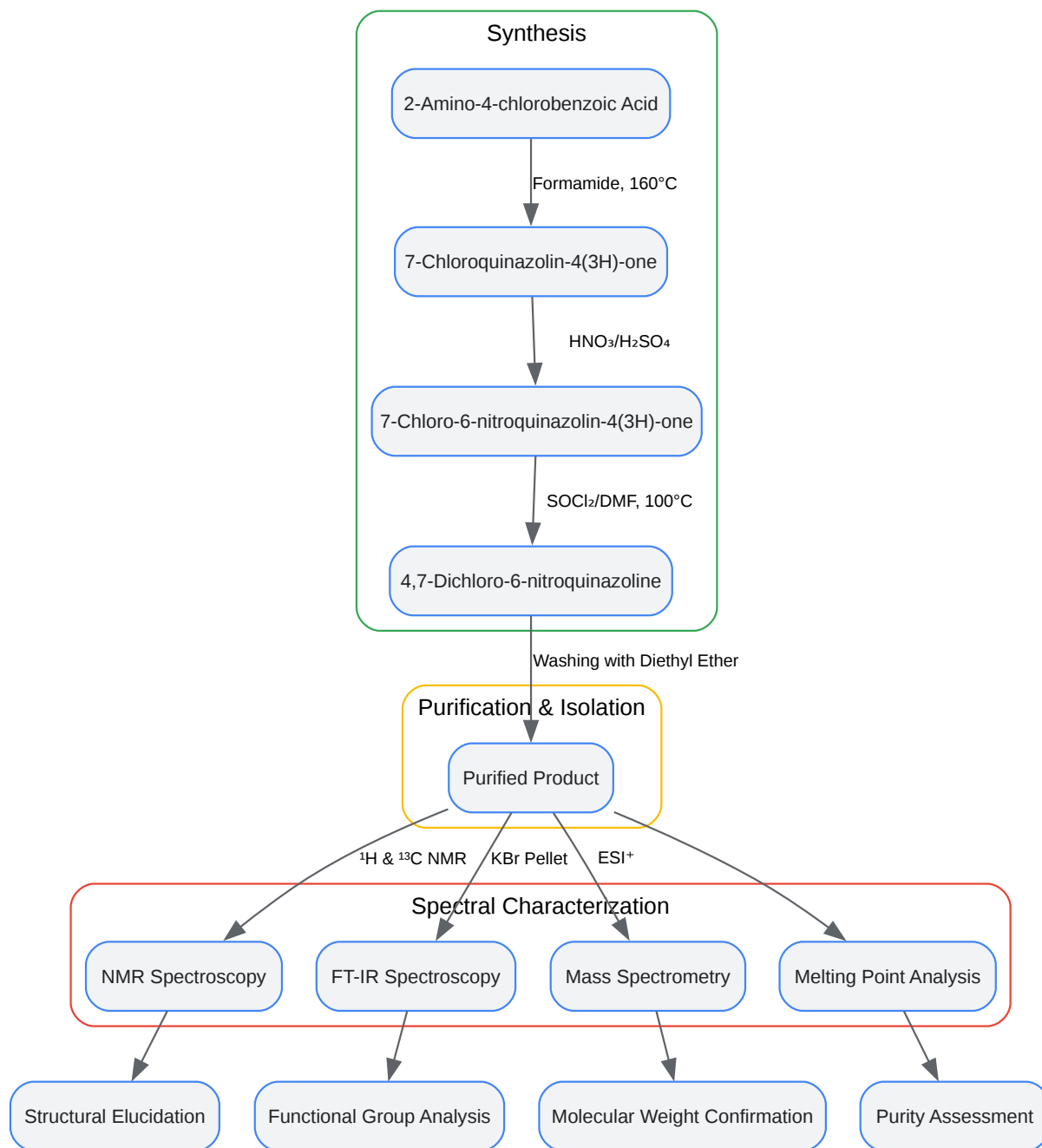
Compound	Matrix	Key Absorptions (ν_{\max} , cm^{-1})
4,7-Dichloro-6-nitroquinazoline	KBr	3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO ₂)[1]
7-Chloro-6-nitroquinazolin-4(3H)-one	KBr	3452, 3215 (O-H), 3091, 3012 (C-H), 1696 (C=O), 1666, 1612 (C=N), 1523 (C=C), 1336 (NO ₂)[1]
4-Chloro-6-nitroquinazoline	-	No experimental data found in the search results.

Table 4: Mass Spectrometry and Physical Data

Compound	Ionization Method	m/z (found)	Molecular Formula	[M+H] ⁺ (requires)	Melting Point (°C)
4,7-Dichloro-6-nitroquinazoline	ESI ⁺ , MeOH	244.4	C ₈ H ₃ Cl ₂ N ₃ O ₂	244.0, 246.0	269.0–270.5[1]
7-Chloro-6-nitroquinazolin-4(3H)-one	ESI ⁺ , MeOH	225.9	C ₈ H ₄ ClN ₃ O ₃	225.9	263.5–265.0[1]
4-Chloro-6-nitroquinazoline	-	-	C ₈ H ₄ ClN ₃ O ₂	-	128

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **4,7-dichloro-6-nitroquinazoline**.



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Caption: Synthetic and analytical workflow for **4,7-dichloro-6-nitroquinazoline**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound was dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.[3]
- **^1H NMR Acquisition:** Proton NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired on the same instrument. To achieve sufficient signal intensity, a greater number of scans (typically 1024 or more) were accumulated with a relaxation delay of 2-5 seconds. Broadband proton decoupling was applied to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- **Pellet Formation:** The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal quality. A background spectrum of a pure KBr pellet was acquired for background correction.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A dilute solution of the analyte was prepared in a suitable volatile solvent, such as methanol.

- Ionization: The sample solution was introduced into the ESI source, where a high voltage was applied to the tip of a capillary. This process generates a fine spray of charged droplets.
- Desolvation and Ion Detection: The solvent was evaporated from the droplets with the aid of a drying gas (typically nitrogen), leading to the formation of gas-phase ions. These ions were then guided into the mass analyzer, where their mass-to-charge ratios (m/z) were determined. The data presented were acquired in positive ion mode (ESI⁺).^{[4][5]}

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- To cite this document: BenchChem. [Full Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182880#full-spectral-characterization-of-4-7-dichloro-6-nitroquinazoline]

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